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molecular formula C15H11F3N2O B8809479 2-(3-Ethylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

2-(3-Ethylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole

Cat. No. B8809479
M. Wt: 292.26 g/mol
InChI Key: XKAOTXBCCOGKGA-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 0.34 g of 2-(3-ethynylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole, 0.10 g of 5% palladium on carbon and 8 ml of ethyl acetate was stirred under about one atmosphere of hydrogen at room temperature for two hours. The reaction mixture was filtered through Celite™. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.33 g of 2-(3-ethylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole (hereinafter, referred to as “active compound 35”).
Name
2-(3-ethynylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]1[O:10][C:11]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:12]=2[N:13]=1)#[CH:2].[H][H]>[Pd].C(OCC)(=O)C>[CH2:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]1[O:10][C:11]2[CH:17]=[CH:16][C:15]([C:18]([F:20])([F:21])[F:19])=[CH:14][C:12]=2[N:13]=1)[CH3:2]

Inputs

Step One
Name
2-(3-ethynylpyridin-4-yl)-5-(trifluoromethyl)benzoxazole
Quantity
0.34 g
Type
reactant
Smiles
C(#C)C=1C=NC=CC1C=1OC2=C(N1)C=C(C=C2)C(F)(F)F
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC=CC1C=1OC2=C(N1)C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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